molecular formula C13H8O6 B5862966 Naphthalene-1,4,5-tricarboxylic acid CAS No. 3803-20-1

Naphthalene-1,4,5-tricarboxylic acid

Cat. No.: B5862966
CAS No.: 3803-20-1
M. Wt: 260.20 g/mol
InChI Key: DDHQTWZKAJOZQL-UHFFFAOYSA-N
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Description

Naphthalene-1,4,5-tricarboxylic acid is an organic compound with the chemical formula C13H8O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,4,5-tricarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of naphthalene derivatives. For example, naphthalene-1,4,5,8-tetracarboxylic acid can be partially hydrolyzed to yield this compound . The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,4,5-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of naphthalene-1,4,5,8-tetracarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride (for conversion to acid chlorides), amines (for amide formation).

Major Products

    Oxidation: Naphthalene-1,4,5,8-tetracarboxylic acid.

    Reduction: Naphthalene-1,4,5-trihydroxymethyl.

    Substitution: Naphthalene-1,4,5-tricarboxamide.

Scientific Research Applications

Naphthalene-1,4,5-tricarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,4,5-tricarboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. The carboxylic acid groups can coordinate with metal centers, leading to the formation of coordination polymers or discrete complexes . In biological systems, it may interact with proteins or enzymes through hydrogen bonding and electrostatic interactions, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1,4,5-tricarboxylic acid is unique due to its specific arrangement of carboxylic acid groups on the naphthalene ring. This arrangement imparts distinct chemical properties, making it suitable for specific applications in coordination chemistry, materials science, and biological research.

Properties

IUPAC Name

naphthalene-1,4,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-11(15)7-4-5-9(13(18)19)10-6(7)2-1-3-8(10)12(16)17/h1-5H,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQTWZKAJOZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958990
Record name Naphthalene-1,4,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3803-20-1
Record name Naphthalene-1,4,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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